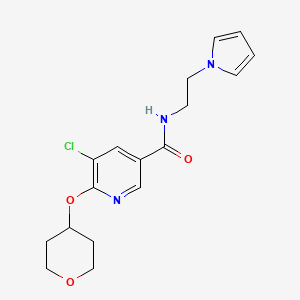

N-(2-(1H-pyrrol-1-yl)ethyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nicotinamide derivatives involves various chemical reactions, including the formation of pyridine-2(1H)-thiones and the cyclization to thieno[2,3-b]pyridine derivatives. For example, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which further react to form 6-thio-N-1-naphthyl-nicotinamides derivatives, showcasing a method for synthesizing complex nicotinamide derivatives (Hussein et al., 2009).

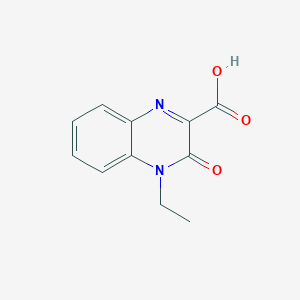

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be analyzed through crystallography and spectroscopic methods. For instance, the title compound, N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide, displays a trans conformation of pyridin-3-yl groups, with a detailed analysis of N—H⋯N and C—H⋯O=C interactions forming a layer arrangement in the crystal (Quiroa-Montalván et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving nicotinamide derivatives include cyclization and interactions with various reagents. For example, the thermally-controlled chemoselective reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione with sodium borohydride produces different nicotinamide derivatives depending on the reaction conditions, illustrating the chemical versatility and reactivity of these compounds (Goto et al., 1987).

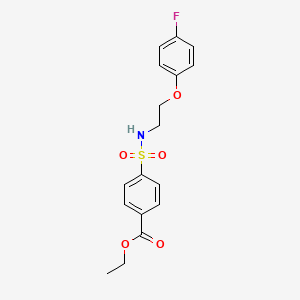

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as crystallinity and molecular interactions, can be elucidated through structural analysis. The study on N-(4-bromophenyl)-5,6-dichloronicotinamide, for instance, reveals insights into intermolecular hydrogen bonding and the planar nature of the molecules, which are critical for understanding the physical characteristics of these compounds (Jethmalani et al., 1996).

Wissenschaftliche Forschungsanwendungen

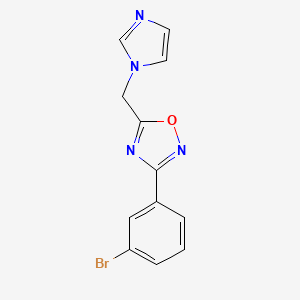

Biological Significance and Chemical Applications

Nicotinamide Derivatives in Biological Systems : Nicotinamide derivatives play a crucial role in the metabolism of all living cells, particularly as components of NAD and NADP, essential coenzymes in redox reactions. Research on these derivatives, such as N-methylnicotinamide and others, has explored their roles in pellagra prevention and their metabolic pathways in mammals, insects, and bacteria, highlighting their biochemical importance and therapeutic potential (Ellinger, Fraenkel, & Abdel Kader, 1947).

Chemoselective Reduction and Novel Compounds : Studies have investigated the chemoselective reduction of pyridine derivatives, yielding novel compounds with potential in further chemical synthesis and applications in drug development (Goto, Saito, & Sato, 1987). These findings could inform synthetic approaches involving N-(2-(1H-pyrrol-1-yl)ethyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide.

Fluorescent Analog of Nicotinamide Adenine Dinucleotide : The development of fluorescent analogs of nicotinamide adenine dinucleotide opens new avenues for studying enzymatic activities and coenzyme interactions within biological systems, offering tools for biochemical research and diagnostic applications (Barrio, Secrist, & Leonard, 1972).

Corrosion Inhibition : Nicotinamide derivatives have been evaluated for their corrosion inhibition properties on metals, demonstrating the chemical versatility and application potential of these compounds in industrial settings (Chakravarthy, Mohana, & Kumar, 2014).

Eigenschaften

IUPAC Name |

5-chloro-6-(oxan-4-yloxy)-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c18-15-11-13(16(22)19-5-8-21-6-1-2-7-21)12-20-17(15)24-14-3-9-23-10-4-14/h1-2,6-7,11-12,14H,3-5,8-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBILTYLACCYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=N2)C(=O)NCCN3C=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrrol-1-yl)ethyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[Benzyl(ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2498052.png)

![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)

![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)

![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)

![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)

![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)